molecular formula C4H8ClNO B2935944 4-Aminobut-2-yn-1-ol hydrochloride CAS No. 39711-80-3

4-Aminobut-2-yn-1-ol hydrochloride

Cat. No. B2935944
CAS RN: 39711-80-3
M. Wt: 121.56
InChI Key: MGQZIBHXEFVTHC-UHFFFAOYSA-N
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Description

4-Aminobut-2-yn-1-ol hydrochloride is a chemical compound with the CAS Number: 39711-80-3 . It has a molecular weight of 121.57 and is typically in a solid form .


Synthesis Analysis

The synthesis of 4-Aminobut-2-yn-1-ol hydrochloride involves several steps. A solution of 4-phthalimidobut-2-yn-1-ol is treated with hydrazine hydrate. The reaction mixture is heated with reflux for 2 hours and after cooling to room temperature, the solvent is removed under reduced pressure . Water, ethanol, and conc. hydrochloric acid are added to the residue. The mixture is heated with reflux for 20 minutes and the precipitate is removed by filtration . The filtrate is concentrated under reduced pressure . The resulting 4-aminobut-2-yn-1-ol hydrochloride residue is crystallized from methanol as a white solid .


Molecular Structure Analysis

The IUPAC name for 4-Aminobut-2-yn-1-ol hydrochloride is 4-amino-2-butyn-1-ol hydrochloride . The InChI code for this compound is 1S/C4H7NO.ClH/c5-3-1-2-4-6;/h6H,3-5H2;1H .


Physical And Chemical Properties Analysis

4-Aminobut-2-yn-1-ol hydrochloride is a solid compound . It has a molecular weight of 121.57 . The compound has a purity of 95%

Scientific Research Applications

Bioisosterism in Medicinal Chemistry

The study by Lolli et al. (2006) explores the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster for the carboxy function in gamma-aminobutyric acid (GABA) related compounds. This research underscores the potential of using structural analogs to GABA for developing new pharmacological agents, demonstrating weak agonist profiles at GABA(A) receptors, which could inform drug design strategies leveraging 4-Aminobut-2-yn-1-ol hydrochloride derivatives (Lolli, Hansen, Rolando, Nielsen, Wellendorph, Madsen, Larsen, Kristiansen, Fruttero, Gasco, & Johansen, 2006).

Biocatalysis and Chiral Synthesis

Hernández et al. (2017) discuss the stereoselective synthesis of amino acids using a biocatalytic approach, highlighting the efficiency of enzymatic processes in producing chiral building blocks for drug development and industrial applications. This reflects the versatility of 4-Aminobut-2-yn-1-ol hydrochloride as a precursor in synthesizing complex biomolecules (Hernández, Bujons, Joglar, Charnock, María, Fessner, & Clapés, 2017).

Corrosion Inhibition

Bentiss et al. (2009) demonstrate the use of 4-Aminobut-2-yn-1-ol hydrochloride derivatives in corrosion inhibition, showcasing the compound's potential in protecting metals against corrosion in acidic environments. This application is crucial for extending the lifespan of metal structures and components in various industrial sectors (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Tetrazole Derivatives and Chemical Reactivity

Research by Putis, Shuvalova, and Ostrovskii (2008) on tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid provides insights into the reactivity of amino and carboxyl groups in synthesizing tetrazole compounds. This work may inform the development of new materials and pharmaceuticals with improved properties (Putis, Shuvalova, & Ostrovskii, 2008).

Plant Physiology and Metabolism

The role of 4-aminobutyrate in plants, as discussed by Narayan and Nair (1990), highlights its importance in stress response and metabolism, suggesting potential agricultural applications in enhancing stress tolerance and metabolic efficiency in crops (Narayan & Nair, 1990).

properties

IUPAC Name

4-aminobut-2-yn-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO.ClH/c5-3-1-2-4-6;/h6H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQZIBHXEFVTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobut-2-yn-1-ol hydrochloride

CAS RN

39711-80-3
Record name 4-aminobut-2-yn-1-ol hydrochloride
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